1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C25H27N5. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(Diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its diethylamino group and propyl side chain contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H27N5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(diethylamino)anilino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H27N5/c1-4-9-18-16-24(27-19-12-14-20(15-13-19)29(5-2)6-3)30-23-11-8-7-10-22(23)28-25(30)21(18)17-26/h7-8,10-16,27H,4-6,9H2,1-3H3 |
InChI Key |
KFARGXIXVBQTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)N(CC)CC)C#N |
Origin of Product |
United States |
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